molecular formula C14H18N2OS B2565776 [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol CAS No. 2415600-76-7

[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol

Cat. No.: B2565776
CAS No.: 2415600-76-7
M. Wt: 262.37
InChI Key: IWPGOHWKVZIQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol is a chemical compound of significant interest in pharmaceutical and biological research. It belongs to a class of benzothiazole derivatives known for their diverse biological activities. Structurally, it features a benzothiazole core, a privileged scaffold in medicinal chemistry, linked to a piperidin-4-ylmethanol group. This specific substitution pattern, similar to other documented benzothiazole-piperidine hybrids, makes it a valuable intermediate or building block in drug discovery efforts . Compounds with this core structure have demonstrated potential in inhibiting key signaling pathways and have been investigated for their activity against various kinases, making them relevant in the study of cancers and other proliferative disorders . The presence of the piperidine and methanol functional groups enhances the molecule's versatility, allowing for further synthetic modification to create analogs for structure-activity relationship (SAR) studies. This product is intended for research applications only, such as in vitro assay development and as a precursor in synthetic chemistry. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols.

Properties

IUPAC Name

[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-10-2-3-12-13(8-10)18-14(15-12)16-6-4-11(9-17)5-7-16/h2-3,8,11,17H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPGOHWKVZIQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol typically involves multi-step proceduresVarious synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions have been employed .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are particularly useful in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Formation of the Benzothiazole Core

The benzothiazole moiety is typically synthesized via condensation reactions. For example:

  • Condensation of 2-aminothiophenol with aldehydes/ketones under acid catalysis (e.g., H₂O₂/HCl or TsOH·H₂O) yields benzothiazoles .

  • Metal-free conditions using iodine or ammonium chloride (NH₄Cl) as catalysts in methanol-water mixtures .

Methanol Group Installation

The hydroxymethyl group (-CH₂OH) may originate from:

  • Formaldehyde coupling : Excess formaldehyde during reductive amination could lead to hydroxymethyl intermediates.

  • Hydrolysis of carbonyl precursors : Reduction of a carbonyl group (e.g., from chloroacetyl chloride intermediates) to form the alcohol .

Oxidation

The methanol group (-CH₂OH) can be oxidized to form a ketone (-CO-) or aldehyde (-CHO) using oxidizing agents like H₂O₂ or KMnO₄.

Substitution Reactions

The benzothiazole’s sulfur and nitrogen atoms may participate in nucleophilic aromatic substitution if activated. For example:

  • Alkylation/Arylation : Reaction with alkyl halides or aromatic aldehydes under basic conditions .

  • Acetylation : Coupling with acyl chlorides (e.g., chloroacetyl chloride) to form amides .

Coupling Reactions

The compound may undergo amide bond formation or esterification via its methanol group using coupling agents like EDC.

Reaction Conditions and Outcomes

Reaction Type Reagents/Conditions Product Yield Reference
Reductive Amination Formaldehyde, piperidine, methanolPiperidine-benzothiazole adduct67%
Oxidation H₂O₂, acidic mediumKetone/aldehyde derivativesN/A
Amide Coupling EDC, DMF, secondary aminesAcetamide derivativesN/A

Key Findings

  • Synthetic Efficiency : Piperidine coupling with benzothiazoles achieves moderate yields (e.g., 67% in ), often requiring purification via recrystallization.

  • Catalyst Reusability : Some protocols use recyclable catalysts (e.g., EG–Gn–Pd in benzoxazole synthesis), suggesting potential for scalable methods .

  • Functional Group Tolerance : Benzothiazole derivatives exhibit broad compatibility with aldehydes, ketones, and amines under metal-free conditions .

Limitations and Challenges

  • Selectivity : Oxidation of the methanol group may require controlled conditions to avoid over-oxidation.

  • Stability : The benzothiazole ring’s inherent stability limits further functionalization unless activated.

Scientific Research Applications

Pharmacological Activities

Research has indicated that compounds similar to [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol exhibit significant pharmacological properties. These include:

  • Antitumor Activity : Benzothiazole derivatives have been studied for their potential in treating various cancers. They may inhibit tumor growth by targeting specific molecular pathways involved in cancer progression .
  • Neuroprotective Effects : Compounds in this class are being investigated for their ability to protect neurons against degeneration, particularly in conditions like Alzheimer's disease and other tauopathies. The inhibition of tau aggregation is a key mechanism .

Biological Mechanisms

The compound is believed to interact with several biological targets, including:

  • Tau Proteins : By inhibiting tau aggregation, it may reduce neurofibrillary tangles associated with neurodegenerative diseases .
  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders .

Case Study 1: Neurodegenerative Disorders

A study explored the efficacy of benzothiazole derivatives in models of Alzheimer's disease. The results showed that these compounds could significantly reduce tau phosphorylation and aggregation, suggesting a promising avenue for therapeutic development .

Case Study 2: Anticancer Research

In vitro studies demonstrated that certain benzothiazole derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting the potential of these compounds in cancer therapy .

Data Table: Summary of Research Findings

Study FocusFindingsReference
Neuroprotective EffectsReduced tau aggregation; potential for Alzheimer's treatment
Antitumor ActivityInduced apoptosis in cancer cell lines; effective against multiple cancers
Enzyme InhibitionInhibitory effects on metabolic enzymes; implications for metabolic disorders

Mechanism of Action

The mechanism of action of [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby disrupting disease pathways. Molecular docking studies have shown that the compound can interact with the active sites of enzymes, leading to inhibition of their function .

Comparison with Similar Compounds

Benzothiazole Derivatives with Antimicrobial Activity

Several benzothiazole derivatives in incorporate pyrazolo[3,4-d]pyrimidine moieties. For example:

  • 1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3a): Exhibited activity against P. aeruginosa.
  • 4-[1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylaniline (3j) : Demonstrated significant anti-inflammatory and analgesic activity with reduced gastrointestinal toxicity compared to diclofenac .

Comparison : The target compound lacks the pyrazolopyrimidine system, which may reduce its antimicrobial breadth but could simplify synthesis. The hydroxymethyl group on the piperidine ring may offer distinct hydrogen-bonding interactions compared to the dimethylaniline substituent in 3j.

Piperidine-Based Heterocycles with Methanol/Methanamine Substituents

and highlight structurally related piperidine derivatives:

  • {1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine : Features a thiazole ring and methanamine (-CH2NH2) group. The amine may enhance basicity and cationic character under physiological conditions.
  • [1-(1-Thiazol-2-yl-ethyl)-piperidin-4-yl]-methanol: Contains a thiazole ring instead of benzothiazole, reducing aromaticity and molecular weight (226.34 g/mol vs. ~263 g/mol estimated for the target compound) .

The methanol group may confer better solubility than methanamine.

Patent-Disclosed Benzothiazole Derivatives

describes compounds such as 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid (Example 24). These molecules incorporate bulky substituents (e.g., adamantyl) and extended heterocyclic systems .

Comparison : The target compound’s simpler structure (lacking adamantyl or pyridopyridazine groups) may reduce synthetic complexity and improve bioavailability. The 6-methyl group on benzothiazole could balance lipophilicity without excessive steric hindrance.

Pharmacological and Physicochemical Properties

Hypothetical Data Table :

Compound Molecular Weight (g/mol) Key Substituents Reported Activities
Target Compound ~263 6-Methyl-benzothiazole, piperidine-methanol N/A (Inferred: Anti-inflammatory)
3j () ~435 Pyrazolopyrimidine, dimethylaniline Anti-inflammatory, Analgesic
[1-(1-Thiazol-2-yl-ethyl)-piperidin-4-yl]-methanol () 226.34 Thiazole, piperidine-methanol N/A
3a () ~377 Pyrazolopyrimidine, phenyl Antimicrobial (P. aeruginosa)

Key Observations :

  • The target compound’s methyl-benzothiazole likely increases metabolic stability over non-methylated analogs.
  • Piperidine-methanol may improve aqueous solubility compared to adamantyl-containing derivatives .

Biological Activity

[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol is a compound classified under benzothiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following structural formula:

C14H18N2OS\text{C}_{14}\text{H}_{18}\text{N}_2\text{OS}

It includes a benzothiazole moiety and a piperidine ring, which contribute to its unique biological properties. The compound's synthesis typically involves multi-step procedures including diazo-coupling and microwave irradiation, which enhance yield and purity .

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, inhibiting their activity. Molecular docking studies suggest that it binds to the active sites of these enzymes, disrupting disease pathways .
  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antibacterial properties against various strains. The benzothiazole derivatives are noted for their effectiveness in inhibiting bacterial growth .

Antibacterial Activity

Research has demonstrated that benzothiazole derivatives can possess significant antibacterial properties. Compounds similar to this compound have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has potential as an acetylcholinesterase (AChE) inhibitor. A study found that several related compounds exhibited strong inhibitory effects against AChE with IC50 values significantly lower than standard reference drugs . This suggests potential applications in treating diseases like Alzheimer's.

Anticancer Potential

Benzothiazole derivatives have been explored for their anticancer properties. They may induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptotic markers .

Comparative Analysis with Similar Compounds

Compound ClassKey ActivitiesNotable Examples
BenzothiazolesAntimicrobial, anticancerThis compound
Imidazole DerivativesAntibacterial, antifungalVarious imidazole-based drugs
Indazole DerivativesSelective enzyme inhibitorsUsed in respiratory disease treatment

The unique combination of the benzothiazole and piperidine structures in this compound provides distinct biological activities not fully replicated by other classes of compounds .

Study 1: Antimicrobial Efficacy

A study conducted on synthesized benzothiazole derivatives demonstrated that compounds with similar structures showed varying degrees of antibacterial activity against multiple strains. The most potent derivatives had IC50 values ranging from 0.63 µM to 6.28 µM, indicating strong potential for further development as therapeutic agents .

Study 2: Enzyme Inhibition Profile

Another investigation into the enzyme inhibition capabilities of related compounds highlighted that several derivatives exhibited significant AChE inhibition. The findings suggested that these compounds could serve as lead candidates for drug development targeting neurodegenerative diseases .

Q & A

Q. Table 1: Example Synthetic Parameters

StepReagents/ConditionsMonitoring MethodYield (%)
CouplingDMF, 60–65°C, 2.5 hTLC (EtOAc/hexane)65–75
PrecipitationNaOH (aq.), ice-cold H₂OFiltration80–90

Basic: What spectroscopic and analytical techniques are critical for structural validation?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., OH stretch ~3300 cm⁻¹, C=N/C-S in benzothiazole ~1600 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substitution patterns. For example, the piperidine CH₂OH group shows δ 3.5–3.7 ppm (¹H) and δ 60–65 ppm (¹³C) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry. For benzothiazole derivatives, π-π stacking and C–H···π interactions are critical for crystal packing .
  • Elemental Analysis : Validates purity (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced: How can researchers address contradictory spectral data in structural isomer analysis?

Methodological Answer:
Contradictions often arise from rotational isomers or tautomeric forms. Strategies include:

  • Variable Temperature NMR : Assesses dynamic processes. For example, coalescence of split peaks at elevated temperatures indicates interconverting isomers .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and compare theoretical/experimental NMR shifts .
  • X-ray Diffraction : Resolves absolute configuration. In one study, crystallography revealed two independent molecules in the asymmetric unit with distinct dihedral angles between benzothiazole and pyrazole rings .

Q. Table 2: Example Crystallographic Data

ParameterMolecule AMolecule B
Dihedral Angle (Benzothiazole-Pyrazole)6.51°6.41°
π-π Interaction Distance3.71 Å3.68 Å

Advanced: What strategies optimize yield in multi-step syntheses involving benzothiazole intermediates?

Methodological Answer:

  • Solvent Selection : Use DMF or acetonitrile for high dielectric constant, promoting nucleophilic substitution .
  • Catalysis : Copper(I) iodide or Pd(PPh₃)₄ enhances coupling efficiency in Suzuki-Miyaura reactions for aryl-thiazole bonds .
  • Workflow Automation : Capsule-based synthesis systems improve reproducibility in sequential steps (e.g., imidazole coupling via reductive amination) .

Advanced: How does substitution on the benzothiazole ring influence biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -F) : Enhance antimicrobial activity by increasing electrophilicity. For example, 6-fluoro derivatives show 2–4× lower MIC values against S. aureus .
  • Methyl Substituents : Improve lipophilicity, aiding blood-brain barrier penetration for CNS targets .
  • Structure-Activity Relationship (SAR) Studies : Docking simulations (e.g., AutoDock Vina) correlate substituent position with binding affinity to enzymes like HIV-1 protease .

Q. Table 3: Example Biological Data

DerivativeTarget (MIC, µg/mL)Binding Affinity (kcal/mol)
6-MethylE. coli (32)–7.2
6-FluoroS. aureus (8)–8.1

Advanced: What computational methods validate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
  • Pharmacophore Modeling : MOE or Schrödinger identifies critical interaction points (e.g., hydrogen bonds with Thr80 in COX-2) .
  • ADMET Prediction : SwissADME predicts pharmacokinetics (e.g., logP ~2.5 for optimal bioavailability) .

Advanced: How are impurities characterized during scale-up synthesis?

Methodological Answer:

  • HPLC-MS : Hypersil C18 columns (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradients detect byproducts (e.g., des-methyl analogs) .
  • Isolation via Prep-TLC : Silica gel GF254 plates separate impurities for NMR analysis .

Notes

  • Safety : The compound may cause skin/eye irritation (H315, H319); use PPE and fume hoods .
  • Data Sources : Excludes non-academic platforms (e.g., benchchem.com ) per guidelines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.